Iodic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
iodic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWUVCWSCSTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO3 | |
| Record name | iodic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064812 | |
| Record name | Iodic acid (HIO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |
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Molecular Weight |
175.911 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] Colorless or light yellow powder; [MSDSonline] Forms rhombohedral crystals--decompose at 110 deg C; [Ullmann] | |
| Record name | Iodic acid | |
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CAS No. |
7782-68-5, 25659-31-8 | |
| Record name | Iodic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-68-5 | |
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| Record name | Iodic acid | |
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| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
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| Record name | Iodic acid (HIO3) | |
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| Record name | Iodic acid (HIO3) | |
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| Record name | Iodic acid | |
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| Record name | IODIC ACID | |
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Synthesis and Preparative Methodologies for Iodic Acid
Oxidation Pathways for Iodic Acid Generation
This compound can be produced by oxidizing elemental iodine (I₂) with strong oxidizing agents. Common oxidizers employed in this process include nitric acid (HNO₃), chlorine (Cl₂), chloric acid (HClO₃), or hydrogen peroxide (H₂O₂). wikipedia.org
A notable reaction demonstrating this pathway is the oxidation of iodine with chlorine in the presence of water: I₂ + 6H₂O + 5Cl₂ ⇌ 2HIO₃ + 10HCl wikipedia.org
Another method involves the oxidation of elemental iodine with hydrogen peroxide. This approach can be used to synthesize dihaloiodic acids, such as dichlorothis compound (HICl₂), which can then be further processed. For instance, HICl₂ can be prepared by reacting iodine with concentrated aqueous hydrochloric acid and 30% aqueous hydrogen peroxide. nih.govfrontiersin.org
The oxidation of iodine to periodate (B1199274) (a higher oxidation state) has also been achieved by purging an iodine solution with chlorine gas. acs.org
This compound can also be generated through the reaction of certain iodine-halogen intercompounds with water. A key example is the reaction of iodine monochloride (ICl) with water: 5ICl + 3H₂O → 5HCl + HIO₃ + 2I₂ wikipedia.org
Furthermore, iodine trichloride (B1173362) (ICl₃) can form this compound in the presence of water at room temperature. unacademy.com
While direct catalytic synthesis routes for this compound are less commonly detailed as primary industrial methods, the concept of oxidation often involves conditions that can be influenced by catalytic processes. For instance, in the electrochemical synthesis of periodate (which can be related to this compound production), lead dioxide has been observed to intrinsically oxidize iodate (B108269), suggesting a catalytic role during electrolysis. Additionally, mediators like chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) ions can positively affect electrochemical processes by forming oxidized species such as hypochlorite (B82951) (ClO⁻) and persulfate (SO₅²⁻), which then act as oxidizers. acs.org
Advanced Synthetic Approaches and Yield Optimization in this compound Production
Advanced synthetic approaches often focus on improving efficiency, yield, and environmental aspects. Research has explored methods for iodination using this compound as the sole iodinating reagent in aqueous media, which offers advantages such as performing reactions in water with a harmless oxidant and avoiding organic co-solvents. This method is suitable for large-scale operations and has been successfully applied in iodocyclization reactions. researchgate.net
While specific detailed research findings on yield optimization for industrial-scale this compound production are not extensively detailed in the provided search results, the general principles of chemical synthesis, such as controlling reactant ratios, temperature, and reaction time, would be applied to maximize yields and purity. The use of highly efficient oxidizers and controlled reaction environments are crucial for optimizing the production of this compound.
Reaction Mechanisms and Kinetics of Iodic Acid
Gas-Phase Reaction Mechanisms Involving Iodic Acid
In the atmosphere, this compound is a key precursor in the formation of new aerosol particles, a process with significant climatic implications. researchgate.netpnas.org Its formation and persistence are governed by a series of gas-phase reactions. Recent studies have identified that this compound is widespread and can form particles more efficiently than sulfuric acid. researchgate.netqut.edu.au A primary formation pathway involves the reaction of iodooxy hypoiodite (B1233010) (IOIO) with ozone, followed by hydrolysis. researchgate.netqut.edu.au
This compound Interactions with Atmospheric Radicals (e.g., OH Radical)
The hydroxyl radical (OH) is a major atmospheric oxidant, and its reaction with this compound is a potential sink for this compound. Quantum chemistry studies have been employed to investigate the mechanism of the reaction between this compound (HOIO₂) and the OH radical. acs.org
Two primary reaction pathways are considered:
H-abstraction: HOIO₂ + OH → OIO₂ + H₂O
OH-abstraction: HOIO₂ + OH → OIO + H₂O₂
Calculations show that the H-abstraction channel is the dominant pathway at tropospheric temperatures. acs.org The reaction enthalpies and standard Gibbs free reaction energies at 298 K indicate that only the H-abstraction channel is exothermic and exergonic. acs.org
| Reaction Pathway | Rate Constant Expression (k(T) in cm³ molecule⁻¹ s⁻¹) | Enthalpy (ΔH°₂₉₈) | Gibbs Free Energy (ΔG°₂₉₈) |
|---|---|---|---|
| HOIO₂ + OH → OIO₂ + H₂O | 1.76 × 10⁻²² T².³⁹ exp(-3.5 kJ mol⁻¹/RT) | Exothermic | Exergonic |
| HOIO₂ + OH → OIO + H₂O₂ | 3.16 × 10⁻²¹ T².⁵⁷ exp(-96.2 kJ mol⁻¹/RT) | Endothermic | Endergonic |
Aqueous-Phase Reaction Mechanisms of this compound
In aqueous solutions, this compound and its conjugate base, the iodate (B108269) ion (IO₃⁻), participate in several important redox reactions. This compound is a moderately strong acid with a dissociation constant (Ka) of approximately 0.157, meaning its degree of protonation is highly dependent on the solution's pH. rsc.org
This compound in Redox Systems (e.g., Dushman Reaction)
One of the most studied aqueous-phase reactions involving iodate is the Dushman reaction, which is the reduction of iodate by iodide in an acidic medium to produce iodine. rsc.orgresearchgate.net
This reaction is a key component of oscillating chemical systems, such as the Bray-Liebhafsky reaction. rsc.orgresearchgate.net The kinetics of the Dushman reaction are known to be complex and highly sensitive to the concentrations of the reactants, particularly iodide and hydrogen ions. researchgate.net
Stepwise Reaction Pathways and Intermediate Species
The mechanism of the Dushman reaction is not straightforward and involves several intermediate species. While multiple mechanisms have been proposed, a common feature is the formation of iodine-containing intermediates. A key proposed intermediate is I₂O₂, which plays a central role in accounting for the observed kinetics. acs.org
A simplified representation of the proposed pathway involves these critical steps:
Protonation of the iodate ion.
Reaction between the protonated iodate and an iodide ion to form iodous acid (HIO₂) and hypoiodous acid (HIO).
Further reactions involving these intermediates. One proposed rate-determining step is the reaction between H₂IO₃⁺ and I⁻.
A key feature in several proposed mechanisms is the formation of an I₂O₂ complex, which then reacts further to produce the final products. acs.org
Influence of Protonation on Reaction Kinetics
The rate of the Dushman reaction is strongly dependent on the acidity of the solution. Experimental studies have consistently shown that the reaction rate has a second-order dependence on the hydrogen ion concentration.
The generally accepted empirical rate law under many conditions is: Rate = k[IO₃⁻][I⁻]²[H⁺]²
However, the kinetics are more intricate, and the order with respect to iodide can change depending on its concentration. At very low iodide concentrations, the rate law is found to contain both first-order and second-order terms for the iodide ion, while maintaining the second-order dependence on the hydrogen ion. researchgate.net
This more comprehensive rate law is expressed as: Rate = [IO₃⁻][H⁺]² (k₁[I⁻] + k₂[I⁻]²)
This complex dependence highlights the multistep nature of the reaction and the critical role of protonation in activating the iodate ion for reaction with iodide. researchgate.net The protonation of iodate to form HIO₃ and subsequently H₂IO₃⁺ is essential for the initial steps of the reaction mechanism to proceed.
Electrochemical Reduction Mechanisms of this compound
The electrochemical reduction of this compound (HIO₃) is a complex process involving multiple steps and intermediates. It is of significant interest for applications such as redox flow batteries due to the high energy density offered by the six-electron reduction of iodate (IO₃⁻) to iodide (I⁻). mdpi.comresearchgate.net The mechanism is heavily influenced by the electrode material and electrolyte conditions.
Autocatalyzed Processes and Iodine Layer Formation
On glassy carbon electrodes in acidic electrolytes, the electrochemical reduction of this compound to iodide is not a direct process but is instead an autocatalyzed reaction. mdpi.comresearchgate.netresearchgate.net This process is critically mediated by the formation of a thin layer of solid iodine (I₂) on the electrode surface, which functions as both an intermediate and a catalyst. mdpi.commdpi.com
The sequence of events begins with a slow direct electrochemical reduction of HIO₃ on the pristine electrode surface. mdpi.comresearchgate.net This initial, slow step generates the first traces of iodide ions (I⁻). These iodide ions then react with the surrounding this compound in a comproportionation reaction to form a solid iodine layer on the electrode. mdpi.comresearchgate.net Once this iodine layer is established, it dramatically accelerates the rate of iodate reduction. mdpi.comresearchgate.net On voltammetry curves, this acceleration is observed as a distinct, step-wise surge in current until a plateau is reached. mdpi.comresearchgate.net
The stability of this iodine layer is maintained by a balance between its electrochemical production and its removal from the electrode surface, either through further electrochemical reduction to iodide or by dissolution into the electrolyte. mdpi.commdpi.com The formation of this layer is essential; without it, the reduction of this compound to iodide proceeds at a much lower rate. mdpi.com
Multi-Electron Transfer Pathways
The complete reaction can be summarized as: IO₃⁻ + 6H⁺ + 6e⁻ → I⁻ + 3H₂O researchgate.net
This six-electron transfer does not occur in a single step. Instead, it involves a series of reactions and intermediates. The process is initiated at potentials near the equilibrium potential of the iodine/iodide redox couple (E < 0.65V). mdpi.commdpi.com The pathway involves the five-electron reduction of this compound to iodine, with hypothis compound (HOI) acting as a key intermediate and catalyst in this cycle. mdpi.com The subsequent reduction of the iodine layer to iodide completes the six-electron process. The multi-electron transfer pathway is crucial for the efficiency of electrochemical systems, enabling more effective energy storage and conversion. patsnap.com
Role of Comproportionation Reactions
Comproportionation reactions are central to the electrochemical reduction of this compound, particularly in the formation of the catalytic iodine layer. mdpi.com A comproportionation reaction is a type of redox reaction where two reactants containing the same element in different oxidation states form a product where the element is in an intermediate oxidation state. youtube.com
In this context, the key reaction involves this compound (iodine in +5 oxidation state) reacting with iodide ions (iodine in -1 oxidation state) to produce elemental iodine (iodine in 0 oxidation state). mdpi.com
The reaction under acidic conditions is: HIO₃ + 5I⁻ + 5H⁺ → 3I₂(s) + 3H₂O mdpi.comresearchgate.netresearchgate.net
Organic Reaction Mechanisms Involving this compound
This compound is a versatile reagent in organic synthesis, primarily utilized for its strong oxidizing properties and its ability to facilitate iodination reactions.
This compound as an Oxidizing Agent in Chemical Synthesis
This compound and its salts are effective oxidizing agents for a variety of organic transformations. acs.org While molecular iodine (I₂) is generally a mild oxidizing agent, this compound provides a more powerful and reactive source of iodine in a higher oxidation state. youtube.com It can be used for the oxidation of numerous functional groups. For instance, in combination with other reagents, systems involving this compound can selectively oxidize alcohols to aldehydes and ketones. organic-chemistry.org
The mechanism of these oxidations often involves the reduction of iodine from a +5 state (in HIO₃) to lower oxidation states. The specific pathway depends on the substrate and reaction conditions. For example, this compound has been used on the surface of K10 montmorillonite (B579905) for the solvent-free oxidation of phenols to p-quinones. acs.org
Aromatic Iodination Reactions Facilitated by this compound
This compound is a key reagent for the electrophilic iodination of aromatic compounds, particularly for arenes that are deactivated towards electrophilic substitution. nih.govwikipedia.org Direct iodination with molecular iodine (I₂) is often difficult because iodine is the least reactive halogen. This compound, typically used in the presence of a strong acid like sulfuric acid, generates a highly electrophilic iodinating species. nih.govwikipedia.org
The reaction mechanism is complex and can proceed through different intermediates. nih.govresearchgate.net When arenes are reacted with this compound in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid, a potent iodinating agent is formed. nih.gov It has been proposed that the active species is the protonated this compound, O₃I⁺H₂, or other hypervalent iodine intermediates like ArIO₂. nih.govresearchgate.net Some evidence suggests an initial deoxidation of this compound to an iodous acid stage, which then interacts with the aromatic compound. nih.govresearchgate.net
These reaction conditions are robust enough to iodinate deactivated systems such as nitrobenzene. wikipedia.org The general scheme for the reaction is:
ArH + HIO₃ + H₂SO₄ → ArI + other products researchgate.net
The initial products can be iodylarenes (ArIO₂) or diaryliodonium salts ([Ar₂I]⁺), which are then typically reduced in a workup step (e.g., with sodium sulfite, Na₂SO₃) to yield the final aryl iodide (ArI). nih.govresearchgate.net
Dehydration and Hydration Mechanisms of this compound and its Oxides
The interconversion between this compound and its corresponding oxide, iodine pentoxide, is governed by dehydration and hydration reactions. These processes are fundamental to understanding the stability and reactivity of these compounds, particularly their behavior in different atmospheric conditions.
Dehydration of this compound (HIO₃)
The dehydration of solid this compound (HIO₃) upon heating yields its anhydride, iodine pentoxide (I₂O₅). sciencemadness.orgassignmentpoint.comwikipedia.org This transformation is typically achieved by heating the acid in a stream of dry air at temperatures around 200°C. sciencemadness.orgprepchem.com
Recent research has revised the understanding of this dehydration pathway. rsc.org It is now suggested that this compound dehydrates directly into iodine pentoxide in a single step. rsc.orgrsc.orgttu.edu
Revised Dehydration Mechanism: 2HIO₃(s) → I₂O₅(s) + H₂O(g) sciencemadness.org
This view challenges the previously accepted multi-step mechanism, which proposed the formation of an intermediate compound, HI₃O₈, before the final conversion to I₂O₅. rsc.orgrsc.orgttu.edu The traditional mechanism is now considered valid only under specific conditions, while the direct dehydration model is thought to be more broadly applicable. rsc.orgrsc.org
Generally Accepted (Traditional) Dehydration Mechanism:
Step 1: 6HIO₃ → 2HI₃O₈ + 2H₂O rsc.org
Step 2: 2HI₃O₈ → 3I₂O₅ + H₂O rsc.org
The determination of which mechanism prevails is influenced by factors such as residual water content and the initial concentration of any HI₃O₈ present. rsc.orgrsc.org
Hydration of Iodine Pentoxide (I₂O₅)
Iodine pentoxide is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere to the point of being deliquescent, where it can absorb enough water to form a puddle. assignmentpoint.comrsc.orgrsc.org This property drives its hydration, a reaction where it combines with water to reform this compound. sciencemadness.org
Hydration Reaction: I₂O₅(s) + H₂O(l) → 2HIO₃(aq) sciencemadness.org
The kinetics and dynamics of this hydration process are complex and sensitive to several environmental variables. ttu.edu Factors such as relative humidity (RH), particle size, available moisture, and the crystal structure of the iodine oxide all play a significant role. ttu.edu For instance, research has shown that a relative humidity threshold of 60% can be sufficient to hydrate (B1144303) samples of I₂O₅. ttu.edu Depending on the specific conditions like impurities and the rate of evaporation, different hydrated species of iodine(V) oxide can precipitate and recrystallize. ttu.edu In moist air, even the intermediate oxide HI₃O₈, particularly in fine-powdered form, will completely convert to HIO₃. rsc.org
Detailed Research Findings
Research into the thermal behavior of this compound and its oxides has provided data on the temperatures at which these transformations occur. These findings highlight the variability in reported temperatures, which may be due to the complex interplay of factors like crystal structure and experimental conditions. ttu.edu
Table 1: Reported Dehydration Onset Temperatures for Iodic Acids
| Compound | Formula | Dehydration Onset Temperature (°C) |
|---|---|---|
| This compound | HIO₃ | 100 - 130 ttu.edu |
The two primary proposed mechanisms for the dehydration of this compound are summarized below.
Table 2: Dehydration Mechanisms of this compound
| Mechanism | Description | Reaction Equation(s) |
|---|---|---|
| Revised Direct Mechanism | HIO₃ dehydrates directly to I₂O₅. rsc.orgrsc.orgttu.edu | 2HIO₃ → I₂O₅ + H₂O sciencemadness.org |
| Traditional Multi-step Mechanism | HIO₃ first forms an intermediate (HI₃O₈), which then dehydrates to I₂O₅. rsc.orgrsc.orgrsc.org | 1. 6HIO₃ → 2HI₃O₈ + 2H₂O2. 2HI₃O₈ → 3I₂O₅ + H₂O rsc.org |
The kinetics of both dehydration and hydration are not solely dependent on temperature but are significantly influenced by a range of physical and environmental factors.
Table 3: Factors Influencing Hydration and Dehydration Kinetics
| Factor | Influence on Process |
|---|---|
| Relative Humidity (RH) | Significantly impacts the oxidation state and kinetics. ttu.edu High humidity promotes the hydration of I₂O₅ and can lead to the conversion of HI₃O₈ to HIO₃. rsc.org |
| Particle Size | Affects the rate of hydration and desorption. ttu.edu Fine powders have a larger surface area, facilitating faster reaction with atmospheric water. rsc.org |
| Crystal Structure | The crystal form of I₂O₅ (e.g., amorphous vs. crystalline) can influence its decomposition temperature. ttu.edu |
| Available Water | The amount of water present is a key variable in the formation of different hydrated species. ttu.edu |
Theoretical and Computational Studies on Iodic Acid Systems
Quantum Chemical Approaches for Iodic Acid Investigations
Quantum chemical calculations have been pivotal in characterizing the fundamental properties of this compound and its isomers. High-level ab initio and density functional theory (DFT) methods are employed to predict molecular structures, energetics, and spectroscopic properties with high accuracy.
Quantum mechanical methods have been extensively used to determine the geometries, harmonic vibrational frequencies, and electronic structures of this compound and its isomers. nih.gov Studies employing various levels of theory, including Møller-Plesset perturbation theory (MP2), DFT (such as B3LYP), and coupled-cluster methods like CCSD(T), have consistently identified the HOIO₂ form as the most stable isomer of the (HIO₃) system. nih.govresearchgate.net This isomer exhibits particular stability compared to other structural arrangements such as HOOOI, HOOIO, and the traditional HIO₃ structure. nih.govresearchgate.net
The electronic structure of this compound is characterized by a central iodine atom in a high oxidation state (+5), forming covalent bonds with oxygen atoms. One of these oxygen atoms is bonded to hydrogen. The molecule is polar, a feature that significantly influences its intermolecular interactions. nih.gov Computational studies provide precise data on bond lengths and angles, which are crucial for understanding the molecule's reactivity and its interactions with other species.
| Parameter | Computational Method | Value |
|---|---|---|
| I-O Bond Lengths | CCSD(T), B3LYP, MP2 | Calculations confirm a structure with two oxygen atoms double-bonded to iodine and one hydroxyl group. Specific values are method-dependent. |
| O-H Bond Length | CCSD(T), B3LYP, MP2 | Consistent with typical hydroxyl group bond lengths in related acids. |
| O-I-O Bond Angles | CCSD(T), B3LYP, MP2 | The geometry around the central iodine atom is typically found to be trigonal pyramidal. |
The exploration of potential energy surfaces (PES) is fundamental to understanding the reaction dynamics involving this compound, including its formation and isomerization. A PES maps the potential energy of a system as a function of its atomic coordinates, revealing the most favorable reaction pathways, intermediates, and transition states. libretexts.orgmuni.cz
Computational studies have successfully characterized the PES for key reactions, such as the formation of this compound from the reaction of the hydroperoxyl radical (HO₂) with the iodine monoxide radical (IO). nih.govresearchgate.net These calculations have identified the transition states that connect the reactants, intermediates, and products. For instance, the transition states for the interconversion between different (HIO₃) isomers have been determined, providing insight into their relative kinetic stabilities. nih.gov Furthermore, the PES for the reaction between the IO₃ radical and HO₂ to produce HIO₃ has been calculated, elucidating the thermochemically feasible pathways for its formation in the atmosphere. researchgate.net Analysis of these surfaces shows that the formation of the stable HOIO₂ isomer is a key outcome of these atmospheric reactions.
Thermochemical data derived from quantum chemical calculations are essential for predicting the feasibility and direction of chemical processes. Methods such as the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with complete basis set (CBS) extrapolation are used to compute highly accurate thermodynamic properties. researchgate.netresearchgate.net
These studies have established the relative stability of the four main (HIO₃) isomers. The order of stability, from most to least stable, is consistently found to be:
HOIO₂ (most stable) nih.govresearchgate.net
HOOOI researchgate.netresearchgate.net
HOOIO nih.gov
HIO₃ (highest energy structure) nih.gov
The HOIO₂ isomer is significantly more stable than the others. nih.gov For this most stable form, key thermodynamic properties have been calculated, providing benchmark data for atmospheric and chemical models.
| Property | Computational Method | Value |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | CCSD(T)/CBS | -95.4 ± 0.3 kJ mol⁻¹ researchgate.net |
| Standard Entropy (S°₂₉₈K) | B3LYP | 339.12 J mol⁻¹ K⁻¹ researchgate.net |
| Heat Capacity (Cp at 300 K) | B3LYP | 75.28 J mol⁻¹ K⁻¹ researchgate.net |
Computational Modeling of this compound Interactions
Beyond the properties of the isolated molecule, computational models are crucial for understanding how this compound interacts with its environment. This is particularly important for its role in atmospheric new particle formation, where intermolecular forces dictate the initial steps of clustering.
Microhydration studies investigate the interaction of a single this compound molecule with a small, explicit number of water molecules. These calculations help bridge the gap between the gas-phase molecule and its behavior in aqueous solution or humid atmospheric conditions. nih.gov Theoretical studies using DFT methods have explored the hydration of this compound (HOIO₂) by considering the stepwise addition of water molecules. researchgate.net
The exploration of the potential energy surface for these interactions has revealed the structures of various hydrated complexes, including monohydrates, dihydrates, trihydrates, and tetrahydrates. researchgate.net Thermodynamic calculations show that the mono- and di-hydration of this compound are favorable processes under typical tropospheric conditions (T ≤ 310 K). researchgate.net However, at the higher temperatures found in environments like a nuclear reactor containment building, the Gibbs free energies become positive, indicating that gas-phase this compound would likely not remain in a hydrated form. researchgate.net
This compound is a key precursor in atmospheric new particle formation (NPF), especially in marine and polar regions. nih.govnih.gov Computational studies have been instrumental in elucidating the molecular-level mechanisms of this process by modeling the formation of clusters between this compound and other atmospheric vapors. nih.govacs.org
These studies show that this compound forms stable clusters with a variety of atmospheric species, including sulfuric acid (H₂SO₄), ammonia (B1221849) (NH₃), amines (like dimethylamine (B145610), DMA), and iodous acid (HIO₂). nih.govacs.orgresearchgate.net The stability of these clusters is governed by strong intermolecular interactions, primarily hydrogen bonds and, uniquely, halogen bonds. nih.gov The ability of the iodine atom in this compound to act as a halogen bond donor is a critical factor in its potent nucleating ability. nih.gov
Computational modeling using tools like the Atmospheric Cluster Dynamics Code (ACDC) simulates the formation rates and pathways of these clusters. nih.govresearchgate.net Findings indicate that this compound can significantly enhance particle nucleation rates, even in the presence of established precursors like sulfuric acid and amines. nih.gov For example, iodine oxyacid-amine nucleation can be competitive with sulfuric acid-amine nucleation, particularly when this compound concentrations are high. nih.gov
| Cluster System | Key Interacting Species | Primary Interactions | Key Finding |
|---|---|---|---|
| IA-DMA-SA | Dimethylamine (DMA), Sulfuric Acid (SA) | Hydrogen Bonds, Halogen Bonds, Proton Transfer | IA significantly enhances SA-DMA nucleation, acting as a proton donor and stabilizing clusters. nih.gov |
| IA-MSA | Methanesulfonic Acid (MSA) | Hydrogen Bonds, Halogen Bonds | MSA can promote IA cluster formation, but the rate is lower than observed in field studies, suggesting other precursors are needed. researchgate.net |
| IA-Amines | Ammonia, Dimethylamine (DMA), Diethylamine (B46881) (DEA) | Acid-Base Reactions, Hydrogen Bonds, Halogen Bonds | Amines, especially DEA, are highly effective at enhancing IA-induced nucleation. nih.gov |
| IA-HIO₂ | Iodous Acid (HIO₂) | Hydrogen Bonds | HIO₂ plays a key role in stabilizing neutral this compound clusters. researchgate.netbohrium.com |
Predictive Models for Chemical Reactivity (e.g., Quantitative Structure-Activity Relationship in New Particle Formation)
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, has become a vital tool for understanding the role of this compound (IA) in new particle formation (NPF). acs.orgnih.gov These models aim to forecast the enhancing potential of various atmospheric vapors on IA-induced nucleation by correlating the molecular structures of these vapors with their chemical reactivity, specifically the formation free energy (ΔG) of IA-containing dimer clusters. nih.gov
A key study developed a QSAR model to evaluate the enhancing potential of 63 different atmospheric precursors on IA-induced NPF. acs.orgnih.gov The process involved:
Quantum Chemical Calculations : The formation free energies (ΔG) of dimer clusters, specifically (IA)₁(X)₁, where X represents one of the 63 selected compounds, were calculated using quantum chemical methods. acs.orgnih.gov These compounds included other acids, ammonia, amines, carbonyls, and various organic molecules found in the marine atmosphere. acs.org
Interaction Analysis : Analysis of the dimer structures revealed three primary types of interactions: electrostatic interactions from proton transfer, hydrogen bonds (HBs), and halogen bonds (XBs). acs.org Notably, XBs were identified in 44 of the 63 dimer clusters, highlighting their frequent and significant contribution to cluster stability, a feature distinct from systems involving sulfuric acid (SA) or methanesulfonic acid (MSA). acs.orgnih.gov
QSAR Model Construction : The calculated ΔG values were used to build a QSAR model via stepwise multiple linear regression. nih.gov This model utilizes quantum chemical and Dragon molecular descriptors to predict the ΔG values for other potential atmospheric precursors, thereby assessing their ability to enhance IA-induced nucleation without requiring extensive computational calculations for every compound. nih.gov
The findings indicated that amines and O/S-atom-containing acids have a high potential to enhance IA nucleation. nih.gov By considering both the calculated ΔG and typical atmospheric concentrations, diethylamine (DEA) was identified as having the highest potential among the 63 precursors to enhance IA-induced nucleation. nih.gov Such predictive models are crucial for expanding the understanding of IA-induced NPF mechanisms and for incorporating a wider range of chemical species into atmospheric models. acs.orgnih.gov
Table 1: QSAR Model Development for this compound Dimer Formation
| Parameter | Description |
| Objective | To develop a predictive model for the enhancing potential (EP) of atmospheric vapors on this compound (IA)-induced new particle formation. nih.gov |
| Methodology | A three-step procedure was employed: 1. Calculation of formation free energies (ΔG) for 63 (IA)₁(X)₁ dimer clusters using quantum chemical methods. acs.orgnih.gov 2. Identification of key intermolecular interactions (Hydrogen Bonds, Halogen Bonds, Proton Transfer). acs.org 3. Construction of a Quantitative Structure-Activity Relationship (QSAR) model using stepwise multiple linear regression based on the calculated ΔG values. nih.gov |
| Key Findings | - Halogen bonds (XBs) were found to be a frequent and important interaction in IA-containing dimers. acs.orgnih.gov - Amines and O/S-atom-containing acids exhibited the highest enhancing potential. nih.gov - Diethylamine (DEA) was identified as a particularly potent enhancer of IA-induced nucleation. nih.gov |
| Model Application | The QSAR model can be used to predict the ΔG values for other IA-precursor dimers, facilitating a broader assessment of compounds that contribute to marine NPF. acs.orgnih.gov |
Atmospheric Cluster Dynamics Simulations for this compound
Atmospheric Cluster Dynamics Code (ACDC) simulations are instrumental in investigating the kinetics of this compound (IA) clustering and predicting new particle formation (NPF) rates under various atmospheric conditions. acs.orgnih.gov These simulations use thermochemical data, often derived from high-level quantum chemical calculations, to model the time evolution of molecular cluster concentrations and their formation pathways. nih.govnih.gov
ACDC simulations have been applied to diverse chemical systems involving this compound:
IA-Amine/Ammonia Systems : Studies have explored the nucleation of IA with atmospheric bases like dimethylamine (DMA) and ammonia (NH₃). nih.gov Simulations show that DMA and NH₃ can work synergistically to stabilize IA clusters. nih.gov The dominant mechanism varies with altitude: in the marine boundary layer (MBL), IA-DMA nucleation is predominant, while in the lower free troposphere (FT), IA-DMA-NH₃ nucleation prevails, and IA-NH₃ nucleation becomes dominant in the upper FT. nih.gov
IA-Acid Systems : The interaction between this compound and other acids, such as iodous acid (HIO₂) and sulfuric acid (SA), has been a major focus. nih.govpnas.org Simulations of pure iodine oxyacid nucleation (HIO₃ and HIO₂) have been performed, although results suggest this pathway alone may not explain experimentally observed nucleation rates. nih.gov In contrast, the synergistic nucleation of IA with SA and DMA has been identified as a significant and previously overlooked mechanism, particularly in continental atmospheres. pnas.org ACDC simulations, combined with WRF-Chem models, show that IA can enhance SA-DMA nucleation rates by structurally stabilizing the clusters through hydrogen and halogen bonds. pnas.org
IA-DEA System : Following the identification of diethylamine (DEA) as a potent enhancer by QSAR models, ACDC simulations were run for the (IA)ₓ(DEA)ᵧ system. acs.orgnih.gov The results showed that with just 0.1 parts per trillion (ppt) of DEA, the IA-DEA system could achieve nucleation rates comparable to the IA-iodous acid system, confirming its atmospheric relevance. nih.gov
These simulations provide critical data on cluster formation rates (J), which are highly dependent on precursor concentrations, temperature, and the specific chemical system. acs.orgnih.gov For instance, simulations have shown that iodine oxyacid–amine nucleation can be competitive with sulfuric acid–amine nucleation if the IA concentration is sufficiently high relative to SA. nih.gov
Table 2: Simulated this compound Cluster Formation Rates (J) from ACDC Models
| System | Conditions | Key Findings from Simulations | Reference |
| IA-DMA-NH₃ | Marine Boundary Layer (MBL) to Free Troposphere (FT) | Nucleation rates initially decrease then increase from MBL to FT. IA-DMA dominates in MBL; IA-NH₃ dominates in upper FT. | nih.gov |
| IA-HIO₂ | 263.15 K & 283.15 K | This binary pathway alone is unable to explain experimentally observed relative nucleation rates. | nih.gov |
| IA-Amines vs. SA-Amines | 263.15 K | Iodine oxyacid-amine nucleation can be competitive with sulfuric acid-amine nucleation when [IA] is ~10x greater than [SA]. | nih.gov |
| IA-DEA | 278.15 K, [DEA] = 2.5x10⁶ cm⁻³ (0.1 ppt) | Nucleation rates (J) are comparable to those of the IA-HIO₂ system, highlighting DEA's significant enhancing effect. | nih.gov |
| SA-IA-DMA | Continental Atmosphere | IA greatly facilitates the clustering of SA and DMA, enhancing nucleation rates. This mechanism is crucial for accurately modeling NPF in some inland regions. | pnas.org |
Applications of Iodic Acid in Advanced Chemical Research
Analytical Chemistry Methodologies Utilizing Iodic Acid
This compound is an important reagent in analytical chemistry due to its strong oxidizing properties.
In analytical chemistry laboratories, this compound is employed to standardize solutions of both weak and strong bases. It can be used in conjunction with common redox indicators such as methyl red or methyl orange.
This compound is utilized for the determination of certain elements, including arsenic, antimony, and tellurium. It is also used in the determination of sulfate (B86663), heavy metals, and iron. For instance, in the determination of sulfate, a sample solution containing this compound is prepared and then processed to allow for the analysis of sulfate content.
This compound in Atmospheric New Particle Formation (NPF) Research
This compound (IA) is recognized as a crucial driver for new particle formation (NPF) in various atmospheric environments, particularly marine and polar regions.
Recent studies highlight this compound (HIO₃) as a predominant precursor among iodine species in driving marine NPF. Iodine oxoacids, including this compound and iodous acid (HIO₂), originating from iodine vapors emitted from oceans, can significantly accelerate the formation rate of sulfuric acid (H₂SO₄) particles. This acceleration can be by a factor of 10 to 10,000 at concentrations between 0.1 and 5 relative to sulfuric acid. This compound has been detected in marine boundary layers and even in the high-altitude free troposphere, contributing substantially to global atmospheric impacts.
While sulfuric acid and methanesulfonic acid (MSA) have traditionally been considered primary drivers for marine NPF, this compound has emerged as another prominent candidate. The observed nucleation rates in marine environments are often difficult to explain by this compound alone, suggesting the involvement of other atmospheric components.
The mechanisms of this compound-induced nucleation are complex and involve various interactions with other atmospheric species.
This compound can undergo self-nucleation, forming pure this compound clusters. However, the pure-iodic acid nucleation rate alone is often insufficient to fully explain observed experimental and field data, such as those from CLOUD (Cosmics Leaving Outdoor Droplets) experiments. This indicates that while self-nucleation occurs, other atmospheric components play a crucial role in enhancing particle formation.
The formation of this compound-containing dimer clusters is a key step in this compound-induced nucleation. Research suggests that this compound can strongly bind with sulfur-atom-containing acids (e.g., sulfuric acid, methanesulfonic acid) and certain oxygen-atom-containing organic acids, besides amines and iodous acid.
For example, dimethylamine (B145610) (DMA) can significantly stabilize this compound via hydrogen bonding, halogen bonding, and even proton transfer, leading to a barrierless clustering process and highly efficient particle formation. The participation of DMA can enhance the cluster formation rates of the this compound-iodous acid system in marine and polar regions by more than 10³-fold. Similarly, the synergistic nucleation of this compound with typical land-based pollutants like sulfuric acid and amines can substantially facilitate particle formation, with potential increases of 1.5 to 50 times by 2060 in continental NPF, especially in iodine-rich regions.
The efficiency of this compound nucleation, enhanced by dimethylamine and ammonia (B1221849) (NH₃), varies with altitude, revealing previously unaccounted sources of atmospheric iodine particles. In the marine boundary layer, this compound-dimethylamine nucleation predominates, while in the lower free troposphere, this compound-dimethylamine-ammonia nucleation is more prevalent.
Table 1: Key Nucleation Enhancers for this compound
| Enhancer Compound | Role/Mechanism | Impact on Nucleation Rate (Relative) | Environment |
| Dimethylamine (DMA) | Stabilizes IA via hydrogen bonding, halogen bonding, and proton transfer; forms stable clusters. | >10³-fold enhancement with HIO₂ | Marine, Polar, Coastal |
| Sulfuric Acid (H₂SO₄) | Synergistic nucleation with IA and amines; forms stable clusters. | Can enhance nucleation by 1.5 to 50 times (continental NPF by 2060) | Marine, Continental |
| Iodous Acid (HIO₂) | Substitutes for ammonia to stabilize sulfuric acid particles; enhances pure IA nucleation. | Highest enhancer for iodine oxoacid-induced nucleation | Marine, Polar |
| Ammonia (NH₃) | Stabilizes acidic precursors; synergistic nucleation with IA and DMA. | Important in polar and NH₃-polluted regions | Marine, Free Troposphere |
Mechanisms of this compound Induced Nucleation
Synergistic Nucleation with Other Atmospheric Precursors (e.g., Sulfuric Acid, Amines, Iodous Acid, Methanesulfonic Acid)
This compound (IA) has been identified as a crucial driver for new particle formation (NPF), particularly in marine atmospheres acs.orgnih.gov. Its ability to form clusters with various atmospheric vapors significantly enhances nucleation processes. As an oxoacid, IA can interact with atmospheric bases, such as ammonia (NH₃) and amines (e.g., monomethylamine (MA), dimethylamine (DMA), and trimethylamine (B31210) (TMA)), through acid-base reactions acs.orgnih.gov. Concurrently, it forms hydrogen bonds (HBs) with other oxoacids like sulfuric acid (SA) and methanesulfonic acid (MSA) acs.orgcopernicus.org.
A distinctive feature of this compound is its capacity for halogen bond (XB) formation with compounds containing oxygen, sulfur, or nitrogen atoms acs.orgnih.govcopernicus.orgcopernicus.org. This unique interaction contributes to the stabilization of pre-nucleation clusters. Studies have shown strong binding between IA and S-atom-containing acids, including sulfuric acid (SA) and hydroxymethanesulfonic acid (HMSA), as well as certain O-atom-containing organic acids such as 2-methylglutaric acid (MethyGluA), adipic acid (AdiA), phthalic acid (PhtA), and glutaric acid (GluA) acs.orgnih.gov. Among amines, diethylamine (B46881) (DEA) has demonstrated a high potential to enhance IA-induced nucleation, achieving comparable nucleation rates to the IA–iodous acid system at specific concentrations nih.gov.
Iodous acid (HIO₂), another iodine oxoacid, has been found to be an even more efficient nucleation precursor than this compound itself rsc.org. It can synergistically nucleate with sulfuric acid and methanesulfonic acid, forming stable clusters through a combination of hydrogen bonds, halogen bonds, and electrostatic forces rsc.orgcopernicus.orgresearchgate.net. While the IA-MSA nucleation mechanism has been investigated, its rates are often lower than field observations, suggesting the involvement of additional precursors like H₂SO₄, HIO₂, NH₃, and amines copernicus.org. Furthermore, in the upper troposphere and lower stratosphere (UTLS), a ternary pathway involving this compound, nitric acid (NA), and ammonia (NH₃) has been identified, where IA-NA-NH₃ clusters exhibit greater stability and higher nucleation efficiency than typical sulfuric acid-based clusters at low temperatures copernicus.org.
Halogen Bond Formation in Nucleation Processes
Halogen bonds (XBs) play a pivotal role in the atmospheric nucleation processes involving this compound. Research indicates that XBs are frequently formed in IA-containing dimer clusters; for instance, out of 63 potential precursors evaluated, 44 formed XBs with this compound nih.gov. This bonding arises from the interaction between the lone pair (LP) electrons of an electron-rich atom (like oxygen, sulfur, or nitrogen) and the electron-deficient sigma-hole (σ*) region of the iodine atom in this compound, accompanied by intermolecular charge transfer copernicus.org.
The formation of stable pre-nucleation clusters often relies on robust intermolecular interactions, including both hydrogen bonds (HBs) and halogen bonds (XBs) copernicus.org. For example, studies on the this compound-methanesulfonic acid (IA-MSA) system reveal that MSA promotes IA cluster formation by stabilizing IA through both hydrogen and halogen bonds copernicus.org. Similarly, in the IA-NA-NH₃ clusters, IA can form hydrogen bonds, halogen bonds, and electrostatic attractions with nitric acid and ammonia, contributing to their enhanced stability compared to sulfuric acid-based clusters copernicus.org.
Impact of this compound on Cloud Condensation Nuclei and Cloud Formation
This compound significantly influences cloud formation by rapidly facilitating the formation of aerosol particles that act as cloud condensation nuclei (CCN) uni-frankfurt.depsi.chsu.sesciencedaily.comcolorado.educmu.edu. This process is crucial because the size of aerosol particles dictates their ability to serve as CCN, typically requiring a diameter of approximately 70 nanometers or more uni-frankfurt.desu.se.
Studies, particularly from the CLOUD experiment at CERN, have shown that aerosol particle formation driven by this compound occurs much more rapidly than that initiated by sulfuric acid and ammonia under comparable conditions uni-frankfurt.decmu.edu. This rapid formation means that increasing concentrations of iodine-containing vapors in the atmosphere can lead to substantial increases in the number of particles capable of forming clouds sciencedaily.comcmu.edu.
In polar regions, the impact of this compound on cloud formation is particularly pronounced. As sea ice melts and open water surfaces increase, more iodine-containing vapors are released into the atmosphere. This, coupled with rising ozone concentrations, leads to the formation of this compound, which then triggers frequent new aerosol particle formation events uni-frankfurt.depsi.chsu.secolorado.eduuibk.ac.at. The resulting increase in aerosols and low-lying clouds in these regions can have a warming effect by reflecting long-wave radiation back to the surface, potentially accelerating the melting of ice caps (B75204) uni-frankfurt.depsi.chcmu.eduuibk.ac.atdiva-portal.org. Furthermore, iodine oxoacids have been observed to accelerate the formation of sulfuric acid particles by a factor of 10 to 10,000, underscoring their significant role in aerosol and cloud formation uibk.ac.at.
Continental Atmospheric NPF Driven by this compound
While traditionally recognized as a key driver for marine new particle formation (NPF), this compound (IA) has recently been detected inland, revealing its overlooked significance in continental atmospheric NPF pnas.orgresearchgate.netcsic.es. Molecular-level evidence demonstrates that IA substantially facilitates the clustering of typical land-based pollutants, specifically sulfuric acid (SA) and dimethylamine (DMA), thereby enhancing particle nucleation pnas.orgresearchgate.netcsic.esnih.gov.
Incorporating this mechanism into atmospheric chemical transport models has shown that IA-induced enhancement can increase the SA-DMA nucleation rate by over 20% in iodine-rich regions of China pnas.orgresearchgate.netnih.gov. Projections suggest that with declining anthropogenic sulfur emissions and increasing iodine emissions, IA could enhance continental nucleation rates by a factor of 1.5 to 50 times by 2060 pnas.orgcsic.esnih.gov. The mechanism behind this enhancement involves IA structurally stabilizing SA-DMA clusters through a combination of hydrogen bonds, halogen bonds, and the protonation of DMA pnas.org.
Gas-to-Particle Conversion Processes and Iodine Recycling
The gas-to-particle conversion process involving this compound is a critical component of the atmospheric iodine cycle and aerosol formation. Research has elucidated the gas-phase formation mechanism of this compound, revealing a catalytic role for iodine in atmospheric particle formation and ozone destruction colorado.eduresearchgate.netnoaa.gov.
A key pathway for this compound formation involves the conversion of iodooxy hypoiodite (B1233010) (IOIO) into HIO₃ through reactions with ozone (O₃) and water (H₂O). Specifically, IOIO reacts with O₃ to form IOIO₄, which then reacts with H₂O to yield HIO₃, hypoiodous acid (HOI), and singlet oxygen (¹O₂) colorado.eduresearchgate.net. This mechanism provides a crucial link between iodine sources and particle formation, which was previously missing from atmospheric models researchgate.net.
A remarkable aspect of this process is iodine recycling: particulate iodate (B108269) (IO₃⁻) can be reduced and re-emitted to the gas phase, effectively closing an iodine-catalyzed reaction cycle that continuously forms particles and destroys ozone colorado.eduresearchgate.net. This catalytic role means that a single iodine atom can initiate the particle formation process multiple times, amplifying its atmospheric effects colorado.edu. The global atmospheric iodine levels have tripled since the mid-20th century, highlighting the increasing importance of understanding these iodine-driven processes colorado.eduresearchgate.net.
This compound in Advanced Materials and Device Applications
Nonlinear Optical Properties of this compound Crystals
This compound (α-HIO₃) crystals are notable for their significant nonlinear optical (NLO) properties, making them valuable in advanced materials and device applications researchgate.netaip.orgaip.orgnih.govcapes.gov.briucr.orggoogle.comresearchgate.net. These crystals are particularly effective in second harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the frequency aip.orgaip.orgcapes.gov.brgoogle.com.
α-HIO₃ exhibits a nonlinear coefficient d₁₄ that is slightly larger than d₃₁ in lithium niobate (LiNbO₃), a widely used NLO material aip.orgaip.org. A significant advantage of this compound crystals is their ease of growth from aqueous solutions and their resistance to "optical damage" effects, even at high power densities, a common issue with other NLO materials like LiNbO₃ researchgate.netaip.orgaip.org.
Other iodate-based compounds also demonstrate promising NLO properties. For instance, L-lysine-iodic acid (LLI) crystals have been successfully grown and show an SHG efficiency 3.2 times that of potassium dihydrogen phosphate (B84403) (KDP), a common reference material researchgate.net. Similarly, potassium zinc iodate (K₂Zn(IO₃)₄(H₂O)₂) exhibits excellent NLO properties, with its powder SHG coefficient being 2.3 times that of KDP, comparable to lithium triborate (LBO) google.com. These characteristics position this compound and its derivatives as promising materials for applications in laser frequency conversion, electro-optic modulation, and optical information processing researchgate.netgoogle.com.
Table 1: Nonlinear Optical Properties of this compound and Related Compounds
| Compound | Property | Value | Reference |
| α-HIO₃ | Nonlinear coefficient (d₁₄) | Slightly larger than d₃₁ in LiNbO₃ | aip.orgaip.org |
| α-HIO₃ | Optical damage resistance | No optical damage at 2.5 x 10⁵ W/cm² | aip.org |
| L-lysine-iodic acid (LLI) | Second Harmonic Generation (SHG) efficiency | 3.2 times that of KDP | researchgate.net |
| Potassium zinc iodate | Powder SHG coefficient | 2.3 times that of KDP (comparable to LBO) | google.com |
Environmental and Atmospheric Chemistry of Iodic Acid
Sources and Emissions of Iodine Species Precursor to Iodic Acid
The journey of this compound in the atmosphere begins with the emission of precursor iodine compounds from the Earth's surface. The oceans are the primary source of atmospheric iodine. acs.orgenvchemgroup.com
The vast majority of atmospheric iodine originates from the oceans. acs.orgenvchemgroup.com This occurs through both biotic and abiotic pathways.
Biotic Emissions : Marine organisms, including macroalgae (seaweeds) and phytoplankton, are significant sources of volatile organic iodine compounds (iodocarbons). envchemgroup.com Key iodocarbons released include methyl iodide (CH₃I), diiodomethane (B129776) (CH₂I₂), chloroiodomethane (B1360106) (CH₂ICl), and bromoiodomethane (B1195271) (CH₂IBr). acs.orgenvchemgroup.com Macroalgae, such as kelp, which can have an iodine content of up to 1% of their dry mass, are particularly potent sources of molecular iodine (I₂) in coastal regions, especially when exposed during low tides. envchemgroup.com
Abiotic Emissions : A major abiotic pathway for iodine release is the reaction of ozone (O₃) present in the lower atmosphere with iodide (I⁻) in the surface ocean. karsa.finih.gov This reaction produces hypoiodous acid (HOI) and molecular iodine (I₂), which are then emitted into the atmosphere. karsa.fienvchemgroup.comnih.gov Globally, these inorganic emissions are estimated to be the dominant source, contributing approximately 75% of the total iodine entering the atmosphere. copernicus.orgcopernicus.org The sea surface microlayer, an organic-rich film at the top of the ocean, can influence the rate of these emissions. nih.gov
Table 1: Primary Iodine Precursor Species and Their Oceanic Sources
| Precursor Compound | Formula | Primary Source | Emission Pathway |
|---|---|---|---|
| Methyl Iodide | CH₃I | Phytoplankton, Macroalgae | Biotic |
| Diiodomethane | CH₂I₂ | Phytoplankton, Macroalgae | Biotic |
| Chloroiodomethane | CH₂ICl | Phytoplankton | Biotic |
| Molecular Iodine | I₂ | Macroalgae, Reaction of O₃ with I⁻ | Biotic & Abiotic |
In polar regions, frozen surfaces such as sea ice and snowpack are important sources of atmospheric iodine. acs.orgresearchgate.net These emissions are driven by a combination of biological and abiotic processes. Micro-algae living on the underside of sea ice can produce iodine compounds that are transported to the ice-air interface and released. researchgate.net Additionally, abiotic photochemical reactions occurring on the surface of snow and ice can activate iodide present in the frozen brine, leading to the release of reactive iodine into the polar atmosphere. acs.orgresearchgate.net The freezing process itself can induce chemical reactions, such as the formation of the interhalide ion IBr₂⁻ from solutions containing iodide and bromide, which is a precursor to the release of halogen atoms into the polar marine boundary layer. acs.orgnih.gov
Atmospheric Production Pathways of this compound
Once precursor iodine species enter the atmosphere, they undergo rapid chemical transformations that lead to the formation of this compound.
The gas-phase formation of this compound is primarily a daytime process driven by sunlight. Recent studies have identified a key multi-step mechanism as the dominant pathway. researchgate.netnih.govtuni.fi
Iodine Atom Formation : Molecular iodine (I₂) and iodocarbons are rapidly broken down by sunlight (photolysis) to release iodine atoms (I). envchemgroup.com
Iodine Monoxide (IO) Formation : These iodine atoms react with ozone (O₃) to form the iodine monoxide radical (IO). researchgate.net
Iodooxy Hypoiodite (B1233010) (IOIO) Formation : IO radicals can self-react to form IOIO. researchgate.netnih.gov
This compound (HIO₃) Formation : IOIO is then efficiently converted to HIO₃ through a two-step process. First, it reacts with ozone to form IOIO₄. Subsequently, IOIO₄ reacts with water vapor (H₂O) to yield this compound (HIO₃) and hypoiodous acid (HOI). nih.govtuni.fi
An older, established pathway also contributes to HIO₃ formation through the reaction of the iodine dioxide radical (OIO) with the hydroxyl radical (OH). pnas.orgnih.gov Furthermore, the hydrolysis of higher-order iodine oxides, particularly iodine pentoxide (I₂O₅), is another recognized source of atmospheric HIO₃. acs.org
Table 2: Key Gas-Phase Reactions in this compound Formation
| Reactants | Products | Description |
|---|---|---|
| I₂ + hv (sunlight) | 2I | Photolysis of molecular iodine. |
| I + O₃ | IO + O₂ | Formation of iodine monoxide. |
| IO + IO | IOIO | Self-reaction of IO radicals. |
| IOIO + O₃ | IOIO₄ | Oxidation by ozone. |
| IOIO₄ + H₂O | HIO₃ + HOI | Hydrolysis to form this compound. |
| OIO + OH | HIO₃ | Reaction with hydroxyl radical. |
While HIO₃ production is dominated by daytime photochemistry, research has provided evidence of its continued formation at night. researchgate.net This nocturnal production occurs through a multiphase mechanism. Elevated nighttime concentrations of HIO₃ have been observed to correlate with high levels of particulate iodine and ozone. researchgate.net This suggests that iodine species that have condensed onto existing aerosol particles can react with ozone on the particle surfaces. researchgate.net This multiphase reaction effectively recycles particulate iodine back into gaseous this compound, allowing HIO₃ concentrations to remain relatively high even in the absence of sunlight and significant primary iodine sources. researchgate.net
Atmospheric Fate and Removal Mechanisms of this compound
Once formed, this compound plays a crucial role in atmospheric processes, primarily as a driver of new particle formation (NPF), also known as aerosol nucleation. envchemgroup.comresearchgate.net this compound is exceptionally efficient at forming new particles, even more so than sulfuric acid in many environments. pnas.orgnoaa.gov It can initiate nucleation on its own or in conjunction with other atmospheric compounds like sulfuric acid, ammonia (B1221849), and amines. pnas.orguibk.ac.at These newly formed particles can then grow large enough to act as cloud condensation nuclei, thereby influencing cloud properties and the Earth's radiation balance. pnas.org
The atmospheric lifetime of this compound is ultimately limited by removal processes. The main sinks for atmospheric iodine species, including HIO₃, are:
Uptake by Preexisting Aerosols : this compound can be taken up by existing aerosol particles, contributing to their growth. pnas.orgnih.gov
Deposition : this compound and the aerosol particles it helps form are removed from the atmosphere through wet deposition (scavenging by rain and snow) and dry deposition (direct settling onto surfaces). envchemgroup.comtuni.finih.gov
Interestingly, the atmospheric cycle of iodine involves a recycling mechanism. researchgate.netnih.gov Iodate (B108269) (IO₃⁻), the form of this compound within particles, can be chemically reduced and re-emitted back into the gas phase. researchgate.netnih.gov This suggests a catalytic role for iodine in aerosol formation, where a single iodine atom can cycle multiple times to form HIO₃, driving particle production before being permanently removed from the atmosphere. nih.govtuni.fi
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | HIO₃ |
| Methyl Iodide | CH₃I |
| Diiodomethane | CH₂I₂ |
| Chloroiodomethane | CH₂ICl |
| Bromoiodomethane | CH₂IBr |
| Molecular Iodine | I₂ |
| Ozone | O₃ |
| Iodide | I⁻ |
| Hypoiodous Acid | HOI |
| Iodine Atom | I |
| Iodine Monoxide | IO |
| Iodooxy Hypoiodite | IOIO |
| Water | H₂O |
| Iodine Dioxide | OIO |
| Hydroxyl Radical | OH |
| Iodine Pentoxide | I₂O₅ |
| IBr₂⁻ ion | IBr₂⁻ |
| Sulfuric Acid | H₂SO₄ |
| Ammonia | NH₃ |
Climate and Radiative Forcing Implications of this compound Aerosols
The formation of atmospheric aerosols from this compound has significant, though complex, implications for Earth's climate and radiative balance. acs.org Atmospheric aerosols influence the climate by directly scattering or absorbing solar radiation and by acting as cloud condensation nuclei (CCN), which affects cloud properties and longevity. acs.orgnih.govacs.org this compound is a potent driver of new particle formation (NPF), particularly in marine and polar environments, and its role is increasingly recognized in continental areas as well. pnas.orgpsi.ch
Research, notably from the CLOUD (Cosmics Leaving Outdoor Droplets) experiment at CERN, has demonstrated that this compound can form particles at an extremely rapid rate, even faster than the well-known sulfuric acid-ammonia pathway under similar conditions. sciencedaily.comcern.chuni-frankfurt.de This high efficiency means that even small concentrations of this compound can lead to a significant increase in the number of atmospheric particles. sciencedaily.comeurekalert.org These newly formed particles, composed largely of this compound, can then grow rapidly to sizes large enough to act as CCN. sciencedaily.comcern.cheurekalert.org The ability of a single vapor species, this compound, to drive both the initial nucleation and the subsequent rapid growth makes it a highly effective source of CCN. cern.ch
The impact on radiative forcing is twofold:
Direct Effect: Aerosols directly scatter incoming solar radiation back to space, which generally leads to a cooling effect on the Earth's surface. nih.govacs.org The increase in iodine-based marine aerosol particles can contribute to this cooling at lower latitudes. uibk.ac.atcerncourier.com
Indirect Effect (Cloud Albedo Effect): By increasing the number of CCN, this compound aerosols can lead to clouds with a higher number of smaller droplets. sciencedaily.com This makes the clouds brighter and more reflective (increasing their albedo), which reflects more sunlight back to space, resulting in a net cooling effect. sciencedaily.comeurekalert.orgcerncourier.com Globally, it is estimated that more than half of all CCN originate from the nucleation of atmospheric vapors. uibk.ac.atnoaa.gov
However, the climatic effect is not uniform across the globe and is particularly complex in polar regions. eurekalert.org In the Arctic, an increase in low-lying clouds due to this compound aerosols can have a warming effect. uibk.ac.atcerncourier.com These clouds can trap long-wave radiation emitted from the ice surface and radiate it back down, preventing heat from escaping to space. cerncourier.com This process can accelerate the melting of sea ice. uibk.ac.at
Global iodine emissions have tripled over the last 70 years, a trend linked to human activities, rising ozone concentrations, and thinning sea ice. cern.chuibk.ac.atcerncourier.com The reduction in sea ice exposes more ocean surface, leading to greater iodine release, which in turn forms more aerosols and clouds. This creates a positive feedback mechanism that may further accelerate the loss of sea ice in the Arctic. cern.chuibk.ac.atcerncourier.com
Recent studies also highlight the overlooked significance of this compound in continental atmospheres. pnas.orgcsic.es It can synergistically enhance particle formation with common pollutants like sulfuric acid and amines. pnas.orgcsic.es As emissions of pollutants like sulfur decline, the relative importance of iodine in aerosol formation is projected to increase significantly, potentially enhancing nucleation rates by 1.5 to 50 times by 2060 in some regions. pnas.org This underscores the need to incorporate iodine chemistry into climate models to accurately predict future aerosol-related climate impacts. pnas.orguibk.ac.atcerncourier.com
Table 1: Summary of Research Findings on this compound Aerosol Climate Implications
| Finding | Region of Focus | Key Implication | References |
| Rapid Nucleation Rates | Global / Marine | This compound particle formation rates can exceed those of sulfuric acid-ammonia, making it a highly efficient source of new atmospheric particles. | sciencedaily.comcern.chnoaa.gov |
| CCN Enhancement | Antarctic / Marine | Iodine-assisted particle formation can increase cloud condensation nuclei (CCN) concentrations by 20%–100% under certain conditions. | acs.org |
| Synergistic Particle Formation | Marine / Polar | Iodine oxoacids (iodic and iodous acid) can accelerate the formation rate of sulfuric acid particles by a factor of 10 to 10,000. | uibk.ac.atcerncourier.com |
| Arctic Climate Feedback | Arctic | Increased aerosols and clouds from this compound can have a warming effect by trapping long-wave radiation, creating a positive feedback loop that accelerates sea ice melt. | cern.chuibk.ac.atcerncourier.com |
| Continental Impact | Continental (China) | This compound significantly enhances nucleation involving sulfuric acid and amines; its role is projected to increase particle formation 1.5 to 50 times by 2060 as sulfur pollution declines. | pnas.org |
| Global Emission Trends | Global | Global marine iodine emissions have tripled in the past 70 years, increasing the potential for iodine-driven aerosol and cloud formation. | cern.chuibk.ac.atcerncourier.com |
Future Directions and Emerging Research Areas in Iodic Acid Chemistry
Development of Novel Synthetic Routes for Iodic Acid
While traditional aqueous-phase synthesis of this compound is well-established, recent research has focused intensely on its gas-phase formation, which is of paramount importance for atmospheric chemistry. A significant breakthrough has been the elucidation of a previously unknown gas-phase mechanism for HIO₃ formation. karsa.fi Laboratory experiments and quantum chemical calculations have revealed that the self-reaction of iodine monoxide (IO) radicals to form its dimer (IOIO), followed by reactions with ozone and water, is a key pathway. noaa.gov This mechanism, which was previously missing from atmospheric models, helps explain the rapid formation of HIO₃ observed in various atmospheric conditions. karsa.fi
The proposed mechanism proceeds as follows:
IO + IO → IOIO
IOIO + O₃ → IO₃ + I
IO₃ + H₂O → HIO₃ + OH noaa.gov
This gas-phase route is crucial as it connects oceanic iodine emissions to the formation of new atmospheric particles. karsa.fi Further research aims to refine the kinetics and thermodynamics of these reactions under a wider range of atmospheric temperatures and pressures. Additionally, novel synthetic methods in other areas, such as the creation of reduced graphene oxide or complex organic molecules, often involve various acids and oxidizing agents, suggesting potential for new condensed-phase synthetic strategies for this compound and its derivatives. acs.orgmdpi.comacs.org
Advanced Spectroscopic and Analytical Techniques for this compound Speciation
Understanding the role of this compound requires precise measurement and speciation—distinguishing it from other related iodine compounds. The development of advanced analytical techniques is central to this effort. frontiersin.org
Chemical Ionization Mass Spectrometry (CIMS) has become an indispensable tool. karsa.fi Specifically, nitrate-reagent CIMS (NO₃⁻-CIMS) is highly sensitive for detecting HIO₃. karsa.finoaa.gov However, recent studies have revealed complexities in its application. Flow tube experiments have shown that other iodine oxides (IₓOᵧ), such as I₂O₄ and I₂O₅, can react with the nitrate (B79036) core ions within the instrument to generate signals at the same mass-to-charge ratio as HIO₃. whiterose.ac.uknih.gov This indicates that CIMS measurements may need careful reinterpretation, as a portion of the signal attributed to HIO₃ could originate from other precursors. whiterose.ac.ukacs.org It is estimated that under typical atmospheric water vapor concentrations, about half of the iodate (B108269) anion signal may come from IₓOᵧ. nih.gov To address this ambiguity, researchers are using multiple ionization schemes, such as bromide-MION-CIMS, in parallel with NO₃⁻-CIMS to better constrain the concentrations of different iodine species. karsa.fi
Other key techniques include:
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This method is effective for the speciation of iodide and iodate in high-salt matrices like brine, offering high sensitivity and resolving peak splitting issues found with other methods. researchgate.netrsc.org
Cavity-Enhanced Differential Optical Absorption Spectroscopy (CE-DOAS): Used to measure concentrations of species like molecular iodine (I₂) that lead to the formation of this compound. karsa.fi
Neutron Diffraction: This technique is being applied to study the crystal structure of this compound under high pressure, revealing changes in its halogen-bonding interactions. tandfonline.com
These advanced methods are crucial for validating atmospheric models and understanding the fundamental chemical and physical properties of this compound. nih.gov
| Analytical Technique | Measured Species/Property | Significance in this compound Research |
| Nitrate CIMS (NO₃⁻-CIMS) | Gas-phase HIO₃, IₓOᵧ | High-sensitivity detection in atmospheric studies; reveals complexities in signal interpretation. karsa.finih.gov |
| HPLC-ICP-MS | Iodide (I⁻), Iodate (IO₃⁻) in liquids | Accurate speciation in complex aqueous samples like brine. researchgate.netrsc.org |
| CE-DOAS | Molecular Iodine (I₂) | Quantifies key precursors in the HIO₃ formation chain. karsa.fi |
| Neutron Diffraction | Crystal structure, halogen bonding | Provides fundamental insights into the solid-state properties of HIO₃ under pressure. tandfonline.com |
Refined Atmospheric Models Incorporating this compound Chemistry
The discovery of this compound's high efficiency in forming new particles has necessitated a significant refinement of atmospheric chemistry models. researchgate.netnih.gov Global and regional models, such as the Weather Research and Forecasting model coupled with Chemistry (WRF-Chem) and SOCOL-AERv2-I, are being updated to include the newly identified gas-phase formation mechanisms of HIO₃. pnas.orgcopernicus.org
Key modeling advancements include:
Synergistic Nucleation: Models now incorporate the synergistic effects of this compound with other atmospheric vapors. Research shows that HIO₃ can dramatically enhance particle formation rates when combined with sulfuric acid (H₂SO₄) and amines like dimethylamine (B145610) (DMA), especially in polluted continental environments. nih.govpnas.org It can also act synergistically with sulfuric acid even in the absence of ammonia (B1221849), a role previously thought to be essential for sulfuric acid nucleation. uibk.ac.at
Marine and Polar Atmospheres: In marine and polar regions, this compound is a primary driver of new particle formation (NPF). nih.govpsi.ch Models are being improved to simulate the release of iodine precursors from sea ice and ocean surfaces, their oxidation to HIO₃, and their subsequent role in aerosol and cloud condensation nuclei (CCN) formation. uibk.ac.atpsi.ch
Future Climate Projections: With anthropogenic sulfur emissions projected to decrease and iodine emissions expected to rise (due to increasing surface ozone and thinning sea ice), models predict that the role of this compound in global aerosol formation will become even more significant. researchgate.netpnas.orguibk.ac.at One study projected that this compound could enhance nucleation rates in parts of China by a factor of 1.5 to 50 by the year 2060. nih.govpnas.org
These model refinements are critical for accurately representing the climatic impacts of aerosols, including their effects on cloud properties and the Earth's radiative balance. pnas.org
| Atmospheric Model | Key this compound-Related Update | Scientific Implication |
| WRF-Chem | Incorporation of SA-IA-DMA synergistic nucleation mechanism. | Improved prediction of new particle formation events in continental atmospheres. pnas.org |
| SOCOL-AERv2-I | Inclusion of comprehensive iodine chemistry, including inorganic sources like HOI and I₂. | Better quantification of iodine's impact on tropospheric and stratospheric ozone. copernicus.org |
| CLOUD Experiment Models | Addition of the IOIO pathway for HIO₃ formation. | Reconciles discrepancies between observed and modeled HIO₃ concentrations in chamber studies. karsa.fiuibk.ac.at |
Exploration of New Catalytic and Transformative Reactions
The chemistry of this compound and its salts (iodates) is being explored for new applications in catalysis and chemical synthesis. The high oxidation state of iodine in these compounds makes them potent oxidizing agents and versatile catalysts.
Emerging catalytic applications include:
Heterogeneous Catalysis: Nanoparticles of calcium iodate (Ca(IO₃)₂) have been successfully synthesized and used as a recyclable, heterogeneous catalyst. researchgate.net This catalyst facilitates the eco-friendly synthesis of organic compounds such as quinoxalines and pyridopyrazines at ambient temperatures with high yields. The oxidizing power of the iodate ion is believed to contribute to the reaction efficiency.
Modified Catalysts: Iodine modification of traditional catalysts is proving to be a promising strategy. For example, iodine-modified palladium (PdI) catalysts show high selectivity in the synthesis of 2,5-hexanedione (B30556) from furan (B31954) aldehydes, a key reaction in biorefining. nih.gov
Aerobic Oxidations: Molecular iodine itself is an effective catalyst for various aerobic oxidation reactions, such as the conversion of thiols to disulfides, highlighting the broader potential of iodine-based catalysis in sustainable chemistry. mdpi.com
Electrocatalysis: In a transformative application related to energy, the iodide oxidation reaction (IOR) is being investigated as a more energy-efficient alternative to the oxygen evolution reaction (OER) in water electrolysis for hydrogen production. rsc.org Replacing the OER with the IOR could significantly lower the energy required to produce hydrogen gas. rsc.org
| Catalyst/Reaction System | Transformation | Significance |
| Ca(IO₃)₂ Nanoparticles | Synthesis of quinoxalines and other heterocycles. | First application of calcium iodate nanoparticles as a recyclable, heterogeneous catalyst in organic synthesis. researchgate.net |
| Iodine-Modified Pd (PdI) | Synthesis of 2,5-hexanedione from furan aldehydes. | Enhances selectivity and yield in biomass conversion processes. nih.gov |
| Iodide Oxidation Reaction (IOR) | Anodic oxidation of iodide to iodine. | A potential energy-saving alternative to the OER for green hydrogen production. rsc.org |
This compound in Interdisciplinary Research (e.g., Environmental Science, Materials Science)
The unique properties of this compound place it at the intersection of several scientific disciplines, most notably environmental and materials science.
Environmental Science: The role of this compound is a central theme in modern environmental research. Its impact on atmospheric new particle formation (NPF) is a key area of investigation, as these particles influence cloud formation, cloud radiative properties, and ultimately, climate. uibk.ac.atpsi.ch Research has established that iodine emissions have tripled since the mid-20th century due to human activities, including ozone pollution and changes in sea ice cover, amplifying the importance of this compound chemistry on a global scale. researchgate.netuibk.ac.at Studies now focus on the complex interactions between this compound and anthropogenic pollutants like sulfuric acid and amines, revealing that these interactions can significantly boost particle formation even over continents, a phenomenon previously thought to be dominated by other mechanisms. pnas.orgnih.gov
Materials Science: In materials science, the focus is on creating novel functional materials based on the iodate (IO₃⁻) ion. The synthesis of calcium iodate nanoparticles for catalysis is a prime example of this trend. researchgate.net Researchers are also exploring the synthesis of phase-pure iodine/iodic biocide microparticles, which could have applications in antimicrobial materials. acs.org Furthermore, fundamental studies using techniques like neutron diffraction are examining how the crystal structure and halogen-bonding of solid this compound respond to external pressures, providing data that could inform the design of new piezoelectric or ferroelectric materials. tandfonline.com The structural properties of iodate-containing crystals are being investigated for applications in functional materials design. acs.org
The interdisciplinary nature of this compound research ensures that discoveries in one area, such as its fundamental atmospheric chemistry, will continue to inspire new applications in another, such as the design of novel catalysts or advanced materials.
Q & A
Basic: What are the standard methods for synthesizing iodic acid (HIO₃) in laboratory settings?
Answer:
this compound is commonly synthesized via oxidation of iodine under acidic conditions. Key methods include:
- Oxidation with nitric acid : Reacting iodine (I₂) with concentrated nitric acid (HNO₃) at elevated temperatures:
This method requires careful temperature control to avoid over-oxidation . - Chlorine-mediated oxidation : Using chlorine gas (Cl₂) in aqueous solutions:
Excess HCl must be removed via crystallization . - Barium iodate reaction : Sulfuric acid reacts with barium iodate to precipitate BaSO₄, leaving HIO₃ in solution:
This method is preferred for high-purity yields .
Advanced: How can conflicting data on this compound’s redox behavior in acidic vs. basic media be resolved?
Answer:
Discrepancies arise from pH-dependent redox potentials. In acidic solutions , HIO₃ acts as a strong oxidizer (E° = +1.20 V), reducing to iodine (I₂) or iodide (I⁻). In basic solutions , its oxidizing power diminishes (E° = +0.26 V), favoring iodate (IO₃⁻) stability. To reconcile
- Controlled pH titrations : Use buffers to maintain specific pH ranges during redox reactions.
- Electrochemical analysis : Measure polarization curves to map potential-pH diagrams .
- Spectroscopic validation : Track iodine species via UV-Vis spectroscopy (e.g., λₘₐₓ for I₃⁻ at 350 nm) .
Basic: What safety protocols are critical when handling this compound in experiments?
Answer:
HIO₃ is a strong oxidizer and light-sensitive. Key protocols include:
- Storage : Keep in dark, airtight containers at <25°C to prevent decomposition .
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Spill management : Neutralize with sodium bicarbonate (NaHCO₃) and dispose as hazardous waste .
Advanced: How can researchers optimize this compound’s role in iodometric titrations for trace metal analysis?
Answer:
HIO₃ is used to standardize thiosulfate (S₂O₃²⁻) solutions in iodometry. Optimization strategies:
- Primary standard preparation : Precisely weigh HIO₃ (purity >99.5%) and dissolve in CO₂-free water to avoid carbonate interference .
- Starch indicator timing : Add starch near the endpoint (I⁻ < 1 μM) to prevent premature complexation .
- Error mitigation : Conduct blank titrations to correct for dissolved oxygen interference .
Basic: What are the primary applications of this compound in analytical chemistry?
Answer:
- Redox titrations : Standardizing bases (e.g., NaOH) using methyl red or methyl orange indicators .
- Iodine fortification : Synthesizing KIO₃ for iodized salt production to combat deficiency disorders .
- Oxidizing agent : Converting sulfides to sulfates in environmental samples .
Advanced: What experimental challenges arise when studying this compound’s decomposition kinetics?
Answer:
HIO₃ decomposes to HI₃O₈ or I₂O₅ at >110°C. Challenges include:
- Thermal instability : Use non-isothermal DSC/TGA to monitor decomposition pathways .
- Gas-phase byproducts : Trap volatile iodine (I₂) with cold traps during thermolysis .
- Kinetic modeling : Apply Arrhenius equations to differentiate between solid-state and melt-phase mechanisms .
Basic: How is this compound characterized to confirm purity and structure?
Answer:
- Spectroscopy : FTIR (O-H stretch at 2500 cm⁻¹, I-O at 700 cm⁻¹) and Raman (symmetric IO₃⁻ vibrations) .
- Thermal analysis : Melting point determination (110°C) via capillary methods .
- XRD : Compare diffraction patterns with JCPDS standards for crystalline HIO₃ .
Advanced: How can electrochemical methods be applied to synthesize this compound derivatives?
Answer:
Electrolytic oxidation of iodine in acidic media:
- Anode reaction :
- Conditions : Platinum electrodes, 1.5 V, 0.5 M H₂SO₄ .
- Product validation : Use ion chromatography to quantify IO₃⁻ yield .
Basic: What are the solubility properties of this compound in aqueous systems?
Answer:
HIO₃ is highly water-soluble (269 g/100 mL at 20°C). Solubility decreases in organic solvents (e.g., ethanol: 12 g/100 mL). For crystallography, supersaturated solutions are cooled to 4°C to form monoclinic crystals .
Advanced: How can this compound be used to resolve contradictions in iodine speciation studies?
Answer:
Conflicting reports on iodine species (I⁻, IO₃⁻, I₂) in environmental samples require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
